N-[(3-aminoisoindolylidene)azamethyl](2-aminophenyl)carboxamide
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Overview
Description
N-(3-aminoisoindolylidene)azamethylcarboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminoisoindolylidene)azamethylcarboxamide typically involves the construction of the indole nucleus followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis may involve the reaction of 3-aminoisoindole with appropriate reagents to introduce the azamethyl and aminophenyl groups.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained in high yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminoisoindolylidene)azamethylcarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-aminoisoindolylidene)azamethylcarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-2-methylquinoline-4-carboxamide
- (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide
- Indole-2-carboxamide derivatives
Uniqueness
N-(3-aminoisoindolylidene)azamethylcarboxamide is unique due to its specific functional groups and the positions at which they are attached to the indole nucleus. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H13N5O |
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Molecular Weight |
279.30 g/mol |
IUPAC Name |
2-amino-N-[(3-amino-2H-isoindol-1-yl)imino]benzamide |
InChI |
InChI=1S/C15H13N5O/c16-12-8-4-3-7-11(12)15(21)20-19-14-10-6-2-1-5-9(10)13(17)18-14/h1-8,18H,16-17H2 |
InChI Key |
YZKLYCQCWIDQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=NC2=C3C=CC=CC3=C(N2)N)N |
Origin of Product |
United States |
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